N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(22,13-6-7-15-16(9-13)24-11-23-15)10-20-17(21)8-12-4-2-3-5-14(12)19/h2-7,9,22H,8,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDNABUNIRLZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the standard synthetic routes for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : Use of bases (e.g., triethylamine) and polar aprotic solvents (e.g., dimethylformamide) to facilitate nucleophilic substitutions or amide bond formations .
- Purification : Techniques like column chromatography or recrystallization are critical for isolating the target compound, with reaction progress monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Hydroxypropyl group introduction : Controlled hydrogenation or hydroxylation steps may be required to incorporate the 2-hydroxypropyl moiety .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the presence of functional groups (e.g., benzo[d][1,3]dioxole, chlorophenyl) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC ensures ≥95% purity, critical for biological assays .
Basic: What core structural features contribute to the compound’s potential bioactivity?
- Benzo[d][1,3]dioxole : Enhances lipophilicity and membrane permeability, potentially improving pharmacokinetics .
- Chlorophenyl group : May engage in hydrophobic interactions with target proteins (e.g., enzymes or receptors) .
- Hydroxypropyl moiety : Increases solubility and modulates metabolic stability .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
- Assay standardization : Compare variables such as cell lines (e.g., HEK293 vs. HeLa), incubation times, and concentration ranges .
- Structural analogs : Test derivatives (e.g., fluorophenyl or methyl-substituted analogs) to isolate the role of the chlorophenyl group .
- Target validation : Use knockout models or competitive binding assays to confirm specificity for suspected targets (e.g., kinases) .
Advanced: What strategies optimize synthetic yield and scalability for this compound?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(dppf)Cl₂) for coupling steps under inert atmospheres .
- Solvent optimization : Replace traditional solvents (e.g., THF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
- Temperature/pH control : Adjusting these parameters minimizes side reactions (e.g., hydrolysis of the acetamide group) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent modifications : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity shifts .
- Bioisosteric replacements : Substitute the benzo[d][1,3]dioxole with a thiophene ring to evaluate metabolic stability .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical binding interactions with target proteins .
Advanced: What methodologies address stability challenges under varying pH or light conditions?
- Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
- Formulation strategies : Encapsulate the compound in liposomes or cyclodextrins to enhance photostability .
- pH adjustments : Buffer solutions (pH 6–8) can prevent hydrolysis of the acetamide bond .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
- Proteomics/transcriptomics : Profile protein or gene expression changes post-treatment to identify downstream pathways .
- Kinase inhibition assays : Use ADP-Glo™ assays to quantify interactions with kinase targets .
- In vivo models : Test efficacy in disease-relevant models (e.g., xenografts for anticancer activity) with pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
